
Methyldiphenylvinylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldiphenylvinylsilane is an organosilicon compound with the molecular formula C₁₅H₁₆Si and a molecular weight of 224.3730 . This compound is characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a vinyl group. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 290°C. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Methyldiphenylvinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylvinylsilane with methylmagnesium iodide . The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
[ \text{Ph}_2\text{SiCH=CH}_2 + \text{CH}_3\text{MgI} \rightarrow \text{Ph}_2\text{SiCH=CH}_2\text{CH}_3 + \text{MgI} ]
In industrial settings, this compound can be produced through the hydrosilylation of diphenylacetylene with methylsilane in the presence of a platinum catalyst . This method allows for the efficient production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Methyldiphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The vinyl group in this compound can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields methyldiphenylsilanol, while hydrosilylation with an alkene produces a silane derivative.
Wissenschaftliche Forschungsanwendungen
Methyldiphenylvinylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds
Biology: this compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents. Their ability to interact with biological
Eigenschaften
IUPAC Name |
ethenyl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXJPXBFISZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-](/img/structure/B190126.png)
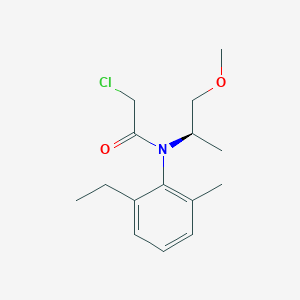
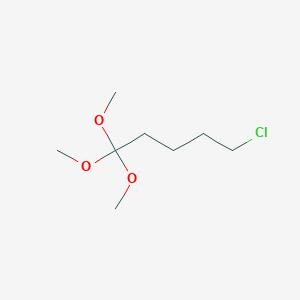
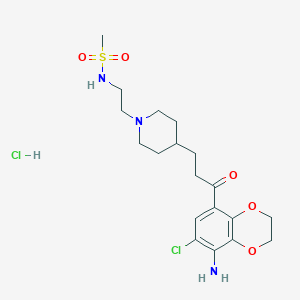
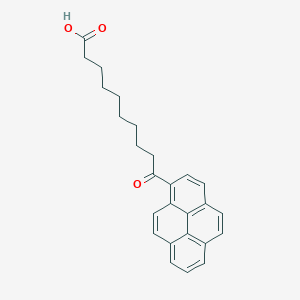
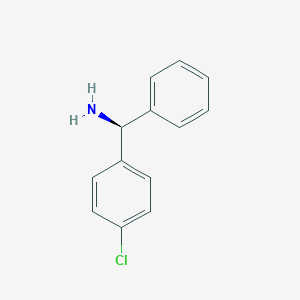
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
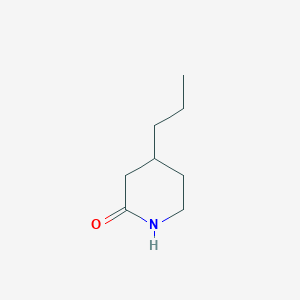
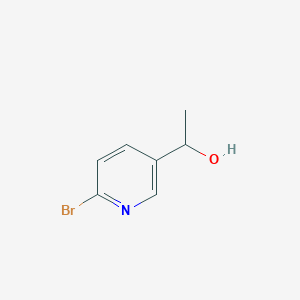
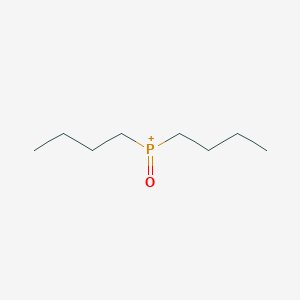
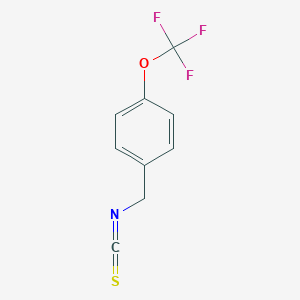

![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
